Lipophilicity Advantage of Isopropyl Substituent vs. Methyl Analog for Membrane Permeability
The N1-isopropyl group increases calculated lipophilicity relative to the N1-methyl analog. Based on molecular structures, the 1-isopropyl derivative (MW 177.20) has an estimated cLogP of approximately 1.8, compared to approximately 0.9 for 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (MW 149.15) . This approximately 0.9 log unit difference corresponds to roughly 8-fold higher predicted octanol-water partition coefficient, which can enhance passive membrane permeability and cellular uptake [1]. The isopropyl substituent also provides greater steric bulk that may influence binding pocket selectivity compared to the minimally steric methyl group.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~1.8 |
| Comparator Or Baseline | 1-Methyl analog: Estimated cLogP ~0.9 |
| Quantified Difference | ΔcLogP ≈ +0.9 (~8-fold higher predicted partition coefficient) |
| Conditions | In silico calculation based on molecular structure; experimental logP not reported in available literature |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor in achieving intracellular target engagement for kinase or tubulin inhibitors.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
